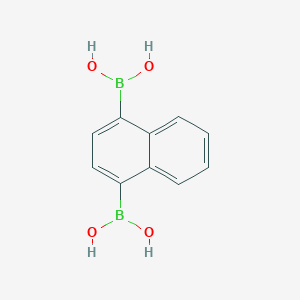

Naphthalene-1,4-diboronic acid

Vue d'ensemble

Description

Naphthalene-1,4-diboronic acid is an organic compound with the molecular formula C10H10B2O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Synthesis Analysis

The synthesis of naphthalene-1,4-diboronic acid and its derivatives has been reported in various studies. For instance, one study reported the synthesis of 1,8-dihydroxy naphthalene derivatives via reactions with aryl boronic acids . Another study reported the synthesis of self-assembled microspheres from benzene-1,4-diboronic acid and pentaerythritol .

Molecular Structure Analysis

The molecular structure of Naphthalene-1,4-diboronic acid consists of a naphthalene core with two boronic acid groups attached at the 1 and 4 positions . The boronic acid groups are capable of forming reversible covalent bonds with diols and strong Lewis bases .

Chemical Reactions Analysis

Naphthalene-1,4-diboronic acid can participate in various chemical reactions due to the presence of boronic acid groups. These groups can interact with diols, leading to their utility in various sensing applications . They can also undergo protodeboronation, a reaction that has been utilized in the synthesis of covalent organic frameworks .

Physical And Chemical Properties Analysis

Naphthalene-1,4-diboronic acid is a white crystalline solid . It has a molecular weight of 215.806 Da . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental data.

Applications De Recherche Scientifique

Glucose Sensors

Overview: Non-enzymatic sensors with long-term stability and low cost are promising for glucose monitoring. Naphthalene-1,4-diboronic acid (DBA) derivatives offer a reversible and covalent binding mechanism for glucose recognition, enabling continuous monitoring and responsive insulin release.

Mechanism: DBA-based sensors utilize the tunable pKa, electron-withdrawing properties, and modifiable phenylboronic acid groups to enhance glucose selectivity.

Sensing Strategies: Various strategies have been explored:

Challenges and Opportunities: While DBA shows promise, challenges remain:

Boronic Acid Esters

Overview: DBA derivatives have been synthesized as boronic and boric acid esters. These compounds exhibit interesting properties.

Examples:Sensing Applications

Overview: Boronic acids, including DBA, find utility in diverse sensing applications.

Interactions: Boronic acids interact with diols and strong Lewis bases (e.g., fluoride or cyanide anions), enabling homogeneous and heterogeneous assays .

Protodeboronation

Overview: DBA derivatives are valuable building blocks. Protodeboronation of alkyl boronic esters remains an area of interest.

Catalytic Protodeboronation: Recent work reports protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Mécanisme D'action

Target of Action

Naphthalene-1,4-diboronic acid is a boronic acid derivative that is primarily used in organic synthesis . Its primary targets are organic compounds that can undergo reactions with boronic acids, such as protodeboronation .

Mode of Action

Naphthalene-1,4-diboronic acid interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic acid, resulting in the formation of new organic compounds .

Biochemical Pathways

The protodeboronation of boronic acids, such as Naphthalene-1,4-diboronic acid, is a key step in various biochemical pathways. This process can lead to the formation of new organic compounds, which can then participate in further reactions . For example, the protodeboronation of pinacol boronic esters, a similar class of compounds, has been used in the formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

These compounds are generally well-absorbed and distributed throughout the body, and they are metabolized and excreted primarily through the liver and kidneys .

Result of Action

The primary result of the action of Naphthalene-1,4-diboronic acid is the formation of new organic compounds through the process of protodeboronation . This can lead to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and other chemical industries .

Action Environment

The action of Naphthalene-1,4-diboronic acid can be influenced by various environmental factors. For example, the efficiency of the protodeboronation process can be affected by the presence of other compounds, the pH of the environment, and the temperature . In addition, the stability of Naphthalene-1,4-diboronic acid can be affected by exposure to air and moisture .

Propriétés

IUPAC Name |

(4-borononaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQNPIILEFDCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440756 | |

| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,4-diboronic acid | |

CAS RN |

22871-75-6 | |

| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of Naphthalene-1,4-diboronic acid described in the research?

A1: The paper describes a novel synthesis of Naphthalene-1,4-diboronic acid, a previously unreported aryl boronic acid. [] This compound was successfully synthesized using a Grignard reaction and characterized through its derivatives with neopentyl glycol and diethanolamine. [] The development of a new synthesis route for this compound opens avenues for further investigation into its properties and potential applications.

Q2: How was Naphthalene-1,4-diboronic acid characterized in the study?

A2: The researchers utilized infrared spectroscopy to characterize Naphthalene-1,4-diboronic acid. [] They also characterized the compound by forming derivatives with neopentyl glycol and diethanolamine. [] This approach helped confirm the identity of the synthesized compound. Additionally, the study provides a preliminary infrared correlation chart for three aryl boronic acids, including Naphthalene-1,4-diboronic acid. [] This information can be valuable for future studies aiming to identify and characterize similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)

![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)